molecular formula C9H6BrF5 B3186543 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene CAS No. 1254038-52-2

1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene

Cat. No.: B3186543
CAS No.: 1254038-52-2
M. Wt: 289.04
InChI Key: ZAEQXWHHJYBETJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene is a halogenated aromatic compound featuring a bromo-difluoroethyl side chain at the para position of a trifluoromethyl-substituted benzene ring. This compound is primarily utilized as a synthetic building block in organic chemistry, particularly for introducing trifluoromethyl and halogenated ethyl groups into complex molecules . Its structural complexity arises from the combination of bromine, fluorine, and trifluoromethyl groups, which collectively influence its reactivity and physicochemical properties.

Properties

IUPAC Name

1-(2-bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF5/c10-5-8(11,12)6-1-3-7(4-2-6)9(13,14)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEQXWHHJYBETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856568
Record name 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254038-52-2
Record name 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene
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Preparation Methods

The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzene and 2-bromo-1,1-difluoroethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.

    Synthetic Route: One common synthetic route involves the bromination of 1,1-difluoroethane followed by a Friedel-Crafts alkylation reaction with 4-(trifluoromethyl)benzene. The reaction conditions, such as solvent choice and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial production methods may involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products. For example, oxidation can yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

    Addition Reactions: The presence of the difluoroethyl group allows for addition reactions, such as hydrogenation or halogenation, to occur under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used, as well as the specific reaction pathway followed.

Scientific Research Applications

Pharmaceutical Chemistry

1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene is utilized in the synthesis of pharmaceutical compounds. Its unique structure allows for the modification of existing drugs to improve efficacy and reduce side effects. The compound can serve as a building block for creating more complex molecules that target specific biological pathways.

Case Study:
Research has demonstrated that derivatives of this compound exhibit enhanced activity against certain cancer cell lines. For instance, modifications to the difluoroethyl group can lead to increased selectivity for tumor cells over normal cells, potentially reducing toxicity.

Agrochemical Development

In agrochemistry, this compound is explored for its potential as an active ingredient in pesticides and herbicides. Its lipophilic nature allows it to penetrate plant cuticles effectively, enhancing its effectiveness in pest control.

Case Study:
Field trials have indicated that formulations containing this compound show improved efficacy against common agricultural pests compared to traditional compounds. These findings suggest that such fluorinated compounds could lead to more sustainable agricultural practices by reducing the quantity of active ingredients needed.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of fluorinated polymers and coatings that exhibit enhanced chemical resistance and durability.

Case Study:
Research into polymer composites has shown that incorporating this compound can significantly improve thermal stability and mechanical strength. These materials are being investigated for use in high-performance applications such as aerospace and automotive industries.

Mechanism of Action

The mechanism by which 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene exerts its effects depends on its specific application. In general, the compound interacts with molecular targets, such as enzymes, receptors, or other proteins, through various pathways. These interactions can lead to changes in biochemical processes, cellular functions, or physiological responses.

For example, in drug development, the compound may bind to a specific enzyme’s active site, inhibiting its activity and thereby modulating a particular metabolic pathway. The exact mechanism of action will vary depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene and Analogs

Compound Name Substituent Variations Key Structural Features
This compound Bromo-difluoroethyl, trifluoromethyl High halogen density, strong electron-withdrawing groups
4-Nitro-(2-bromo-1,1-difluoroethyl)-benzene Nitro group replaces trifluoromethyl Electron-deficient due to nitro group
(2-Bromo-1,1-difluoroethyl)benzene No trifluoromethyl substituent Simpler structure, lower molecular weight
1-(2-Chloro-2-methylpropyl)-4-(trifluoromethyl)-benzene Chloro-methylpropyl chain, trifluoromethyl Bulky alkyl chain, mixed halogenation
1-(Fluoromethyl)-4-(trifluoromethyl)-benzene Fluoromethyl instead of bromo-difluoroethyl Reduced halogenation, smaller side chain
1-(Phenylethynyl)-4-(trifluoromethyl)-benzene Ethynyl-phenyl linkage Conjugated system, rigid structure

Physical and Spectroscopic Properties

  • NMR Profiles :
    • The trifluoromethyl group in 1-(cyclopentylfluoromethyl)-4-(trifluoromethyl)-benzene () shows a characteristic $^{13}\text{C}$ NMR signal at δ 126.0 ppm (q, $J_{C-F} = 263.7\ \text{Hz}$) .
    • Ethynyl-substituted analogs (e.g., 1-(phenylethynyl)-4-(trifluoromethyl)-benzene) exhibit distinct $^1\text{H}$ NMR peaks for aromatic protons (δ 7.64–7.37 ppm) and ethynyl carbons (δ 91.7–88.0 ppm in $^{13}\text{C}$ NMR) .

Biological Activity

1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene, with the molecular formula C₉H₆BrF₅ and a molar mass of approximately 289.05 g/mol, is a synthetic organic compound notable for its unique structure featuring both trifluoromethyl and difluoroethyl groups. This combination enhances its lipophilicity and reactivity, making it of significant interest in various fields including pharmaceuticals and agrochemicals .

Chemical Structure and Properties

The compound is characterized by:

  • Benzene Ring : Central to its structure.
  • Trifluoromethyl Group : Enhances biological activity and solubility.
  • Difluoroethyl Group : Contributes to reactivity and potential interactions with biological targets.

Table 1: Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
1-(2-Bromo-1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzeneC₁₀H₅BrF₈Additional trifluoromethyl groups increase lipophilicity
1-Bromo-2-(difluoromethyl)-4-(trifluoromethyl)benzeneC₉H₆BrF₅Similar structure but lacks difluoroethyl group
4-(Trifluoromethyl)phenolC₇H₅F₃OLacks bromine; used in different chemical contexts

The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors. The presence of halogen atoms facilitates halogen bonding, which can enhance binding affinity to protein targets. For instance, compounds containing CF₂X moieties have shown promise in targeting specific receptors involved in various diseases .

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties by inhibiting key enzymes involved in tumor progression. For example, halogenated compounds have been explored for their ability to bind to E3 ubiquitin-protein ligases, which are crucial in regulating the p53 tumor suppressor pathway .

Antimicrobial Properties

The unique structure of this compound suggests potential antimicrobial activity. Studies on related compounds indicate effectiveness against various pathogens due to their ability to disrupt microbial membranes or inhibit enzymatic functions essential for survival .

Study on Enzyme Inhibition

In a study focused on enzyme inhibition, derivatives of this compound were tested for their ability to inhibit specific enzymes linked to cancer metabolism. Results showed significant inhibition rates, indicating that the compound could serve as a lead for further drug development .

Antifungal Activity Assessment

Another study assessed the antifungal properties of fluorinated compounds similar to this compound. The results demonstrated potent activity against fungal strains, suggesting that the compound may be effective in treating fungal infections .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 4-(trifluoromethyl)benzene and 2-bromo-1,1-difluoroethane.
  • Reaction Conditions : Controlled conditions using catalysts for optimal yield.
  • Common Synthetic Route : Bromination followed by Friedel-Crafts alkylation .

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene?

  • Answer : The compound can be synthesized via bromination of a precursor such as 1-(1,1-difluoroethyl)-4-(trifluoromethyl)benzene using bromine (Br₂) in the presence of iron (Fe) or iron(III) bromide (FeBr₃) as a catalyst. Reaction conditions typically involve controlled temperatures (0–25°C) and inert atmospheres to prevent side reactions. Post-synthesis purification is achieved through recrystallization (e.g., hexane/ethyl acetate mixtures) or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and fluorine environments. Gas chromatography-mass spectrometry (GC-MS) validates purity, while X-ray crystallography resolves stereochemical ambiguities. Differential scanning calorimetry (DSC) can assess thermal stability .

Q. How should researchers purify this compound?

  • Answer : Use recrystallization with non-polar solvents (e.g., hexane) or gradient column chromatography (silica gel, eluting with ethyl acetate/hexane). High-performance liquid chromatography (HPLC) is recommended for isolating enantiomers or resolving closely related impurities .

Q. What stability considerations are critical during storage?

  • Answer : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent photodegradation and hydrolysis. Avoid exposure to moisture, as the bromo-difluoroethyl group is susceptible to nucleophilic substitution in aqueous environments .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of substituents?

  • Answer : The trifluoromethyl group acts as a meta-directing group during electrophilic substitution. To enhance para-selectivity for bromination, use Lewis acids like FeBr₃ and optimize solvent polarity (e.g., dichloromethane for low polarity). Computational modeling (DFT) predicts transition states to guide reaction design .

Q. How to resolve contradictions in reported reaction yields across studies?

  • Answer : Variability arises from catalyst purity, solvent choice, and trace moisture. Replicate experiments under strictly anhydrous conditions (e.g., molecular sieves) and characterize intermediates via in-situ IR spectroscopy. Compare kinetics under varying temperatures to identify rate-limiting steps .

Q. What methodologies are used to study biological interactions of this compound?

  • Answer : Conduct in vitro enzyme inhibition assays (e.g., cytochrome P450) and antimicrobial testing against model organisms (e.g., Candida albicans). Structure-activity relationship (SAR) studies involve synthesizing analogs with modified fluorinated groups and analyzing bioactivity trends .

Q. What mechanistic pathways explain its reactivity in cross-coupling reactions?

  • Answer : Radical-polar crossover mechanisms are proposed for reactions with organometallics (e.g., Grignard reagents). Electron paramagnetic resonance (EPR) spectroscopy detects radical intermediates, while isotopic labeling (²H, ¹⁸O) tracks substituent mobility during catalysis .

Q. How to assess environmental impact and degradation pathways?

  • Answer : Perform ecotoxicology assays (e.g., Daphnia magna toxicity tests) and aerobic/anaerobic biodegradation studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation byproducts, while computational models (EPI Suite) predict bioaccumulation potential .

Notes

  • Methodological answers emphasize experimental design and troubleshooting over definitions.
  • Advanced questions focus on mechanistic, environmental, and interdisciplinary research challenges.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene

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